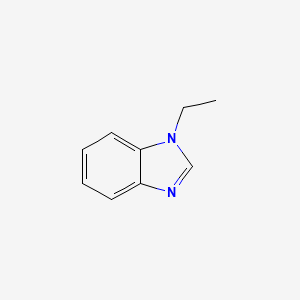

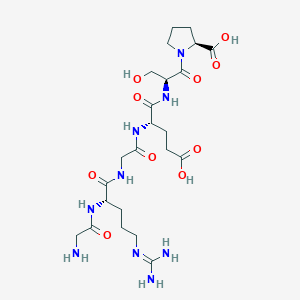

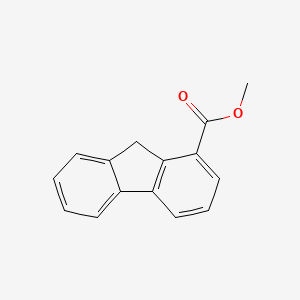

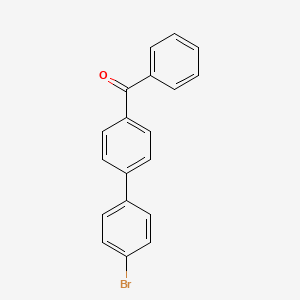

2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine (2-MHD) is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a small molecule that can be synthesized in a laboratory setting and has been studied extensively for its potential applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 2-MHD.

Applications De Recherche Scientifique

Cyclopalladation in Organometallic Chemistry

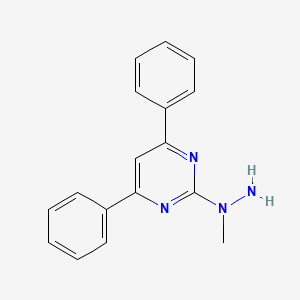

Caygill, Hartshorn, and Steel (1990) investigated the cyclopalladation of phenylpyrimidines, including derivatives like 4,6-diphenylpyrimidine, a close relative to 2-(1-methylhydrazinyl)-4,6-diphenylpyrimidine. They found that these compounds undergo selective metallation, contributing to the field of organometallic chemistry (Caygill, Hartshorn & Steel, 1990).

Synthesis of Nitrogen-Containing Derivatives

Sedova, Shkurko, and Nekhoroshev (2002) synthesized nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine, again closely related to the compound . Their work adds to the knowledge of synthesizing substituted pyrimidines, which are important in various chemical applications (Sedova, Shkurko & Nekhoroshev, 2002).

Metallation Studies

Katrizky et al. (1982) conducted metallation studies with pyrimidines, including 2-alkylamino-4,6-diphenylpyrimidines. They explored how these compounds react under different conditions, contributing to a deeper understanding of pyrimidine chemistry (Katrizky et al., 1982).

Supramolecular Network Study

Goswami et al. (2008) synthesized co-crystals containing substituted 2-aminopyrimidines with different dicarboxylic acids, including 2-amino-4,6-diphenylpyrimidine. This research provides insights into crystal engineering and supramolecular architecture, key areas in materials science (Goswami et al., 2008).

Chemical Transformations

Harutyunyan et al. (2020) examined the chemical transformations of 4-(4-aminophenyl)-2,6-diphenylpyrimidine, a compound structurally similar to this compound. Their work contributes to the understanding of how such pyrimidines can be chemically modified, which is crucial for developing new chemical entities (Harutyunyan et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLATRIAIDVTTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355084 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

413620-13-0 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)